molecular formula C15H17NO5S B2895052 Ethyl 3-(morpholin-4-yl)-1-benzothiophene-2-carboxylate 1,1-dioxide CAS No. 924859-09-6

Ethyl 3-(morpholin-4-yl)-1-benzothiophene-2-carboxylate 1,1-dioxide

Cat. No.: B2895052
CAS No.: 924859-09-6
M. Wt: 323.36
InChI Key: UIAZCFRGZNZKRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(morpholin-4-yl)-1-benzothiophene-2-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C15H17NO5S and its molecular weight is 323.36. The purity is usually 95%.
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Biological Activity

Ethyl 3-(morpholin-4-yl)-1-benzothiophene-2-carboxylate 1,1-dioxide is a synthetic compound notable for its unique structural features, which include a morpholine ring and a benzothiophene moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H17NO5SC_{15}H_{17}NO_5S with a molecular weight of approximately 323.36 g/mol. Its structure is characterized by the presence of functional groups that enhance its reactivity and interaction with biological targets. The sulfonyl group in particular is significant for its biological activity, as it may facilitate binding to various enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Proteins and Enzymes : The morpholine ring enhances the compound's ability to interact with biological macromolecules, potentially leading to modulation of enzymatic activities.
  • Inhibition of Folate Uptake : Similar compounds have shown the ability to inhibit folate uptake in bacterial systems, which may suggest a pathway for antimicrobial activity against Gram-positive pathogens .

Anticancer Activity

Research indicates that compounds with structural similarities to this compound exhibit significant anticancer properties. The following table summarizes findings from various studies on related compounds:

Compound NameActivityIC50 (μM)Reference
Compound AAnticancer (HepG2)5.0
Compound BAntimicrobial (S. aureus)3.9
This compoundPotential anticancer activityTBD

The anticancer potential is particularly relevant in the context of human liver cancer cells (HepG2), where similar compounds have demonstrated cytotoxic effects.

Anti-inflammatory and Analgesic Effects

Compounds containing morpholine rings are often associated with enhanced anti-inflammatory and analgesic effects. Studies suggest that this compound may exhibit these properties through inhibition of pro-inflammatory cytokines or modulation of pain pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

  • Study on Folate Uptake Inhibition :
    • Researchers identified a class of substituted ureidothiophenes that inhibited folate uptake in bacterial models, providing insights into potential antimicrobial applications .
  • Cytotoxicity Assessment :
    • In vitro studies demonstrated that similar compounds did not exhibit drastic cytotoxic effects on HepG2 cells but showed moderate decreases in viability in other human cell lines like HEK293 .
  • Structure-Activity Relationship (SAR) :
    • A comprehensive SAR study indicated that modifications to the benzothiophene core could significantly affect biological activity, suggesting avenues for further optimization of this compound .

Properties

IUPAC Name

ethyl 3-morpholin-4-yl-1,1-dioxo-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5S/c1-2-21-15(17)14-13(16-7-9-20-10-8-16)11-5-3-4-6-12(11)22(14,18)19/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAZCFRGZNZKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1(=O)=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.